1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also has a sulfonyl group attached to a chloro-dimethylphenyl ring, and a carboxamide group attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, sulfonyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the carboxamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of biologically active O-substituted derivatives of sulfonyl piperidine compounds demonstrates their potential in targeting specific biological enzymes. For instance, derivatives were evaluated against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, showing notable activity against BChE (Khalid et al., 2013). Additionally, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives were synthesized as potential drug candidates for Alzheimer’s disease treatment, highlighting the compound's applicability in medicinal chemistry (Rehman et al., 2018).
Catalytic Applications
Sulfonyl piperidine derivatives have been developed as highly enantioselective Lewis basic catalysts for chemical reactions, indicating their importance in synthetic chemistry. For instance, the catalytic activity in hydrosilylation of N-aryl imines was significantly enhanced by the presence of an arene sulfonyl group, yielding high enantioselectivities and isolated yields for a broad range of substrates (Wang et al., 2006).
Antimicrobial Activity
Sulfonyl piperidine derivatives also show promising antimicrobial activities. Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum revealed significant antimicrobial activities, offering insights into the structural-activity relationship and the impact of substitutions on antibacterial efficacy (Vinaya et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZJAJAQIQGDGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.